2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
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Overview
Description
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, substituted with bromophenyl and fluoro-methylphenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Substitution Reactions:
Acetamide Formation: The final step involves the acylation of the pyridazinone derivative with an appropriate acyl chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups or replacing existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Potential use as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Medicine: Investigation as a potential therapeutic agent for various diseases, including cancer, due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide
- 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide
- 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-ethylphenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(3-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to similar compounds. This could make it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-5-6-15(10-16(12)21)22-18(25)11-24-19(26)8-7-17(23-24)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPIKMZOPQAYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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